molecular formula C16H13F2N3O3S2 B3002797 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide CAS No. 923139-81-5

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B3002797
CAS No.: 923139-81-5
M. Wt: 397.41
InChI Key: PFTRXNGHQJTUGU-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide (Compound ID: F520-0018) is a benzothiazole derivative with a molecular formula of C₁₆H₁₃F₂N₃O₃S₂ and a molecular weight of 397.42 g/mol. Its structure features a dimethylsulfamoyl group at the 6-position of the benzothiazole ring and a 2,6-difluorobenzamide moiety at the 2-position. The compound is non-chiral (Smiles: CN(C)S(c1ccc2c(c1)sc(NC(c1c(cccc1F)F)=O)n2)(=O)=O) and contains 8 hydrogen bond acceptors and 1 donor, which may influence its biological interactions .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S2/c1-21(2)26(23,24)9-6-7-12-13(8-9)25-16(19-12)20-15(22)14-10(17)4-3-5-11(14)18/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTRXNGHQJTUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole coreThe final step involves the coupling of the benzothiazole derivative with 2,6-difluorobenzoyl chloride under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions:

  • Oxidation : Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction : Can yield amines or alcohols when treated with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution Reactions : Capable of undergoing nucleophilic substitutions.

Biology

The compound has been studied for its potential biological activities:

  • Anti-inflammatory Properties : It shows significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

Medicine

Research indicates that this compound may have promising applications in cancer therapy:

  • Anticancer Activity : Studies have shown its effectiveness against various cancer cell lines, including Colo205 (colorectal cancer), U937 (histiocytic lymphoma), MCF7 (breast cancer), and A549 (lung cancer). The mechanism involves inducing apoptosis in cancer cells by altering mitochondrial protein balances.

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
ChemistryBuilding block for complex moleculesReactivity in oxidation/reduction
BiologyAnti-inflammatory agentCOX enzyme inhibition
MedicineAnticancer drug developmentInduces apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited COX enzymes in vitro. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases.

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, the compound was tested on several human cancer cell lines. The findings revealed that it effectively induced apoptosis through mitochondrial pathways, showing promise as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3j)
  • Structure : Shares the benzothiazole core and 2,6-difluorobenzamide group but substitutes the dimethylsulfamoyl with Cl and F at positions 5 and 6 .
  • Synthesis : Prepared from 2,6-difluorobenzoyl chloride and a modified benzothiazole precursor .
  • Properties: Higher molecular weight (342 g/mol) and altered electronic profile due to halogen substituents. Potential pesticidal activity inferred from urea-based analogs .
2.1.2. Teflubenzuron
  • Structure: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide (urea linkage instead of benzothiazole) .
  • Application : Insect growth regulator targeting chitin synthesis .
  • Key Difference : Urea bridge enhances polarity compared to F520-0018’s sulfamoyl group, likely affecting solubility and target specificity .

Functional Analogues

2.2.1. Diflubenzuron
  • Structure: N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide .
  • Application : Pesticide classified as an environmental hazard (UN3082) .
  • Comparison: Lacks the benzothiazole ring, relying on a urea-carbamate scaffold for activity. F520-0018’s sulfamoyl group may offer improved stability or novel binding interactions .
2.2.2. VEGFR2 Inhibitor (N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide)
  • Structure : Anthracene dione core with 2,6-difluorobenzamide .
  • Activity : Binds VEGFR2 with -9.8 kcal/mol affinity via hydrogen bonding (Cys917) and hydrophobic interactions .
  • Divergence : The anthracene core shifts the application to anticancer therapy, highlighting how core structure dictates biological targets .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives and features a complex structure that includes a dimethylsulfamoyl group and difluorobenzamide moiety. Its molecular formula is C17H17N3O3S2C_{17}H_{17}N_{3}O_{3}S_{2}, and it has a molecular weight of approximately 373.46 g/mol. The presence of fluorine atoms is known to enhance the pharmacological profile of compounds by improving metabolic stability and bioactivity.

The primary mechanism through which this compound exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound may induce apoptosis in cancer cells by modulating mitochondrial proteins such as Bcl-2 and Bax, thereby activating caspases involved in programmed cell death .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit COX-1 and COX-2 enzymes effectively, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX inhibition are crucial for assessing its potency compared to established NSAIDs.

Anticancer Activity

This compound has demonstrated promising anticancer activity against various cancer cell lines, including Colo205 (colon cancer), U937 (leukemia), MCF7 (breast cancer), and A549 (lung cancer). Studies have reported that the compound induces apoptosis in these cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .

Case Study 1: Inhibition of FtsZ Protein

A study focused on the structural analogs of difluorobenzamide derivatives revealed that compounds with similar motifs could effectively inhibit the FtsZ protein, which is essential for bacterial cell division. The difluoro substitution was found to enhance binding affinity and antibacterial activity against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) value significantly lower than non-fluorinated counterparts .

Compound NameMIC (µg/mL)Target
3-Hexyloxybenzamide256FtsZ
2,6-Difluorobenzamide8FtsZ

Case Study 2: Apoptosis Induction in Cancer Cells

In vitro studies assessing the effects on MCF7 cells showed that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. This shift led to enhanced apoptosis rates compared to control groups .

Q & A

What are the optimal synthetic routes for preparing N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide, and how do reaction conditions influence yield?

Answer:
The synthesis of benzothiazol-2-ylbenzamide derivatives typically involves coupling a benzothiazol-2-amine intermediate with a substituted benzoyl chloride. For example, similar compounds (e.g., N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide) are synthesized by reacting 6-substituted benzothiazol-2-amines with 2,6-difluorobenzoyl chloride in dry dioxane, using triethylamine as a base at 50–60°C for 2 hours . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
  • Temperature : Elevated temperatures (50–60°C) improve coupling efficiency.
  • Purification : Post-reaction neutralization with potassium bicarbonate removes acidic byproducts .
    For the dimethylsulfamoyl-substituted variant, additional steps for introducing the sulfamoyl group (e.g., chlorosulfonation followed by dimethylamine treatment) may be required.

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Answer:

  • ¹H NMR : Aromatic protons in the benzothiazole ring (δ 7.0–8.1 ppm) and benzamide moiety (δ 7.1–7.9 ppm) should show distinct splitting patterns. The NH proton typically appears as a broad singlet near δ 10.2 ppm .
  • IR : A strong C=O stretch (~1670–1680 cm⁻¹) and NH stretch (~3410–3420 cm⁻¹) confirm the amide bond .
  • GC-MS : Molecular ion peaks (e.g., m/z 342 for analogs) and fragmentation patterns (e.g., loss of dimethylsulfamoyl or difluorobenzoyl groups) validate the structure .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in pesticidal or anticancer contexts?

Answer:

  • Insect Growth Regulation (IGR) : Use larval development assays (e.g., against Spodoptera frugiperda) to assess chitin synthesis inhibition, a hallmark of benzoylurea pesticides .
  • Anticancer Activity : Screen for VEGFR2 inhibition via kinase assays or computational docking (e.g., AutoDock Vina) to compare binding affinities with known inhibitors .
  • Antimicrobial Testing : Broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria and fungi .

How does the dimethylsulfamoyl substituent influence the compound’s structure-activity relationship (SAR) compared to other benzothiazol-2-ylbenzamides?

Answer:
The dimethylsulfamoyl group enhances:

  • Electron-withdrawing effects , stabilizing the benzothiazole ring and improving interaction with target enzymes (e.g., chitin synthase or VEGFR2).
  • Solubility : Sulfamoyl groups increase polarity, potentially improving bioavailability .
    Comparatively, chloro or fluoro substituents (e.g., in novaluron or teflubenzuron) prioritize hydrophobic interactions, while sulfamoyl groups may enable hydrogen bonding with residues like Cys917 in VEGFR2 .

What computational strategies can predict the binding mode of this compound to therapeutic targets like VEGFR2?

Answer:

  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .
  • Molecular Docking : Simulate binding to VEGFR2 (PDB ID: 4AG8) with AutoDock or GOLD. Key interactions include hydrogen bonds with Cys917 and hydrophobic contacts with Val914/Leu838 .
  • MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS.

What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Answer:

  • Crystal Growth : Low solubility in common solvents (e.g., DMSO) complicates crystallization. Use mixed solvents (e.g., DMSO/ethanol) or vapor diffusion techniques .
  • Disorder : Flexible sulfamoyl groups may cause disorder. Collect high-resolution data (≤0.8 Å) and refine with SHELXL .
  • Twinned Crystals : Employ TWINLAW in SHELX to deconvolute overlapping reflections .

How can LC-MS/MS methods be optimized for detecting environmental metabolites of this compound?

Answer:

  • Extraction : Use QuEChERS (acetonitrile/NaCl) for soil or water samples.
  • Ionization : ESI+ mode with precursor ion m/z [M+H]⁺ and product ions from sulfamoyl or benzothiazole cleavage.
  • Column : C18 (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) .

What formulation strategies improve the stability of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : Test degradation kinetics at pH 3–9. Suspend in buffered solutions (e.g., citrate-phosphate) and monitor via HPLC .
  • Thermal Stability : Store lyophilized samples at –80°C; liquid formulations may require antioxidants (e.g., BHT) .

How can contradictory bioactivity data (e.g., pesticidal vs. anticancer effects) be reconciled?

Answer:

  • Target Profiling : Use kinome-wide selectivity assays (e.g., KINOMEscan) to identify off-target interactions.
  • Metabolite Analysis : Compare parent compound vs. metabolites (e.g., hydrolyzed benzamide) in different assays .

What synergistic combinations enhance the efficacy of this compound in pest control?

Answer:

  • With Indoxacarb : Novaluron (a structural analog) combined with sodium channel blockers (e.g., indoxacarb) shows enhanced larval mortality due to dual-action neurotoxicity and chitin inhibition .
  • Adjuvants : Silicone-based surfactants improve foliar adhesion and penetration .

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